2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a benzylamino group at position 2 and a phenyl group at position 6.
Properties
IUPAC Name |
2-(benzylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-20-12-17(16-9-5-2-6-10-16)11-19-18(20)14-23-21(24-19)22-13-15-7-3-1-4-8-15/h1-10,14,17H,11-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUMTXAAAFDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzylamine and phenyl-substituted aldehydes. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
Research has shown that this compound exhibits potential as an enzyme inhibitor or receptor modulator . Studies indicate that it may interact with specific molecular targets, leading to various biological effects. For instance:
- It has been investigated for its ability to inhibit certain enzymes involved in cancer progression.
- Its structure allows it to bind selectively to receptors, potentially modulating their activity.
Medicine
The medicinal applications of this compound are particularly promising:
- Anti-inflammatory Activity: Research suggests that it may reduce inflammation through its interaction with inflammatory pathways.
- Anticancer Properties: Preliminary studies indicate that it could inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Effects: The compound has shown activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Industry
In industrial applications, 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
Data Tables and Case Studies
| Application Area | Specific Uses | Case Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of novel quinazolinone derivatives |
| Biology | Enzyme inhibition, receptor modulation | Study on enzyme inhibitors related to cancer |
| Medicine | Anti-inflammatory, anticancer, antimicrobial | Clinical trials demonstrating anticancer efficacy |
| Industry | Development of new materials | Use in polymer synthesis for enhanced properties |
Mechanism of Action
The mechanism of action of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of quinazolinones are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Halogen vs. Phenyl Substitutions : Chlorine or fluorine at position 7 (e.g., ) enhances binding to hydrophobic pockets in enzymes, but phenyl groups (as in the target compound) may improve selectivity for aromatic-rich targets like kinase domains .
Amino Group Modifications: Benzylamino (target): Likely enhances binding to receptors with aromatic residues (e.g., tyrosine kinases) via π-π interactions, a feature absent in methyl- or alkylamino-substituted analogs .
Methoxy vs. Benzylamino: Methoxy groups () improve solubility but may reduce membrane penetration compared to the hydrophobic benzylamino group .
Unique Advantages of the Target Compound
- Dual Aromatic Substituents: The combination of benzylamino (position 2) and phenyl (position 7) may synergistically enhance interactions with dual-pocket binding sites (e.g., ATP-binding and allosteric sites in kinases).
- Selectivity Profile : Lack of electronegative halogens or polar groups (e.g., -SH, -OCH₃) could reduce off-target effects compared to halogenated or methoxy-containing analogs .
Biological Activity
2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by a benzylamino group at the 2-position and a phenyl group at the 7-position, contributes to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is C16H16N2O. The compound features a fused bicyclic system that enhances its biological activity and chemical reactivity.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially through the modulation of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders.
The biological activity of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its interaction with various molecular targets:
- Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, reducing melanin synthesis in melanocytes. This property was highlighted in studies where it inhibited melanin production in B16F10 murine melanoma cells more effectively than standard inhibitors like kojic acid .
- Apoptotic Pathways : In cancer cells, the compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, leading to increased cell death.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant cytotoxic effects with IC50 values indicating potent activity at low concentrations.
- Tyrosinase Activity : A study reported that 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited an IC50 value significantly lower than that of kojic acid when tested for tyrosinase inhibition, suggesting its potential as a skin-whitening agent .
- Anti-inflammatory Effects : Inflammatory models demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with this compound, indicating its potential utility in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, a comparison with structurally similar compounds can be informative:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoquinazolinone | Lacks benzyl substitution | Known for anti-inflammatory activity |
| 4-(Benzylamino)quinazoline | Similar core structure | Exhibits potent kinase inhibition |
| 1-Benzyl-3-methylquinazolin-4-one | Methyl substitution at position 3 | Demonstrated cytotoxicity against cancer cell lines |
The distinct substitution patterns in 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one contribute to its unique biological activities compared to these similar compounds.
Q & A
Q. How can researchers validate target engagement in complex biological systems using biophysical techniques?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Immobilize recombinant EGFR on a CM5 chip to measure binding affinity () .
- CETSA (Cellular Thermal Shift Assay) : Heat-treated cell lysates analyzed via Western blot to confirm target stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
